![molecular formula C17H12F3N3OS B2990261 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 1795191-01-3](/img/structure/B2990261.png)
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide, also known as TPN-171, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell cycle regulation, DNA repair, and gene expression.
Wissenschaftliche Forschungsanwendungen
Bisubstrate Inhibition of NNMT
The discovery of bisubstrate inhibitors, such as MS2734, demonstrates the potential for targeting NNMT in therapeutic applications. MS2734 effectively occupies both substrate and cofactor binding sites, offering insights into developing potent NNMT inhibitors. This approach is crucial for understanding NNMT's role in diseases and exploring new therapeutic strategies (Babault et al., 2018).
Assay Development for NNMT Activity
Efficient assays for characterizing substrates and inhibitors of NNMT, utilizing ultra-high-performance hydrophilic interaction chromatography, allow for rapid and sensitive analysis. These assays enable the exploration of NNMT's substrate diversity and the development of specific inhibitors, providing a pathway for novel therapeutic developments (van Haren et al., 2016).
Role in Detoxification and Disease
NNMT's ability to N-methylate a variety of pyridine-containing small molecules suggests a secondary role in the detoxification of xenobiotics. Studies have linked NNMT overexpression to multiple cancers, Parkinson's disease, diabetes, and obesity, underscoring its importance in disease mechanisms and potential as a therapeutic target (Rini et al., 1990).
Inhibition Mechanisms and Structural Insights
The crystal structure of NNMT in complex with small-molecule inhibitors provides a foundation for understanding the enzyme's inhibition mechanism. This knowledge aids in designing more selective and potent inhibitors, contributing to the potential therapeutic targeting of NNMT in various diseases (Ganzetti et al., 2018).
Therapeutic Potential in Cancer
Investigations into NNMT's expression in solid tumors have highlighted its role as a potential biomarker for cancer prognosis. High NNMT expression levels are associated with poor survival outcomes, suggesting that targeting NNMT could offer new avenues for cancer therapy (Li et al., 2018).
Eigenschaften
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3OS/c18-17(19,20)15-2-1-12(9-22-15)16(24)23-7-11-5-14(8-21-6-11)13-3-4-25-10-13/h1-6,8-10H,7H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTDVDQWQMBSTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.